molecular formula C21H44O6 B14498134 4,7,10,13-Tetraoxapentacosane-1,2-diol CAS No. 63823-21-2

4,7,10,13-Tetraoxapentacosane-1,2-diol

Cat. No.: B14498134
CAS No.: 63823-21-2
M. Wt: 392.6 g/mol
InChI Key: HDURIBZAFCWJJV-UHFFFAOYSA-N
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Description

4,7,10,13-Tetraoxapentacosane-1,2-diol is an organic compound with the molecular formula C21H44O6 It is characterized by the presence of multiple ether linkages and hydroxyl groups, making it a polyether diol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7,10,13-Tetraoxapentacosane-1,2-diol typically involves the hydroxylation of alkenes. One common method is the reaction of an alkene with osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to form the corresponding diol . The reaction conditions often require a solvent such as acetone or water, and the reaction is usually carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroxylation processes using similar reagents and conditions as in laboratory synthesis. The scalability of these reactions allows for the efficient production of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

4,7,10,13-Tetraoxapentacosane-1,2-diol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Periodic acid (HIO4), lead tetraacetate (Pb(OAc)4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: Aldehydes, ketones

    Reduction: Alkanes, alcohols

    Substitution: Alkyl halides, ethers

Scientific Research Applications

4,7,10,13-Tetraoxapentacosane-1,2-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of 4,7,10,13-Tetraoxapentacosane-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the ether linkages provide flexibility and solubility, enhancing the compound’s ability to interact with different substrates.

Comparison with Similar Compounds

4,7,10,13-Tetraoxapentacosane-1,2-diol can be compared with other polyether diols such as:

    Polyethylene glycol (PEG): Similar in structure but with different chain lengths and applications.

    Polypropylene glycol (PPG): Another polyether diol with distinct properties and uses.

    1,2-Dodecanediol: A shorter-chain diol with different physical and chemical properties.

The uniqueness of this compound lies in its specific chain length and the presence of multiple ether linkages, which confer unique solubility and reactivity characteristics.

Properties

CAS No.

63823-21-2

Molecular Formula

C21H44O6

Molecular Weight

392.6 g/mol

IUPAC Name

3-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]propane-1,2-diol

InChI

InChI=1S/C21H44O6/c1-2-3-4-5-6-7-8-9-10-11-12-24-13-14-25-15-16-26-17-18-27-20-21(23)19-22/h21-23H,2-20H2,1H3

InChI Key

HDURIBZAFCWJJV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOCCOCCOCCOCC(CO)O

Origin of Product

United States

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